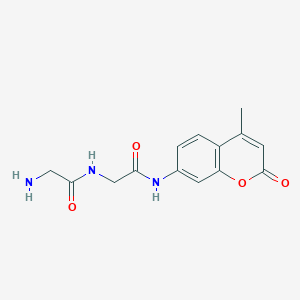

Gly-Gly-AMC

説明

Overview of Fluorogenic Substrates in Modern Enzymology

Fluorogenic substrates are indispensable tools in contemporary enzymology, enabling researchers to study enzyme activities, kinetics, and specificity with high sensitivity and precision. biosynth.comscbt.com These specialized molecules are designed to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. biosynth.combiosynth.com This enzymatic action, typically a cleavage event, liberates a fluorophore, a molecule that emits light of a specific wavelength when excited by a light source. biosynth.combiosynth.com The resulting fluorescent signal is directly proportional to the rate of the enzymatic reaction, allowing for real-time monitoring. scbt.com

This method offers significant advantages over older techniques, such as the ability to perform continuous assays and its suitability for high-throughput screening applications. scbt.comnih.gov A wide variety of fluorogenic moieties are used in the design of these substrates, including coumarins (like AMC), fluorescein, resorufin, and rhodamine. biosynth.combiosynth.com

The Role of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Reporter Group in Protease Assays

7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore in the design of substrates for detecting proteolytic enzyme activity. merckmillipore.comsigmaaldrich.com In its free form, AMC exhibits strong fluorescence, with excitation maxima typically around 345-380 nm and emission maxima in the range of 440-460 nm. merckmillipore.comchemicalbook.comcaymanchem.com

When AMC is conjugated to a peptide via an amide bond, its fluorescence is effectively quenched. caymanchem.comclinicaltrialsarena.com Proteolytic cleavage of this amide bond by a specific protease releases the free AMC molecule, leading to a significant increase in fluorescence. caymanchem.comnih.gov This direct relationship between enzymatic cleavage and fluorescence signal allows for the straightforward and sensitive quantification of protease activity. nih.gov The use of AMC-based substrates is a well-established method for determining protease specificity and for the kinetic analysis of enzyme inhibition. clinicaltrialsarena.comnih.gov

Positioning H-Gly-Gly-AMC within the Family of Dipeptide-AMC Conjugates for Biochemical Research

H-Gly-Gly-AMC belongs to a broad class of dipeptide-AMC conjugates used in biochemical research. These conjugates are created by linking a dipeptide, a molecule consisting of two amino acids joined by a peptide bond, to the AMC fluorophore. medchemexpress.comabmole.com The specific dipeptide sequence determines the substrate's selectivity for different proteases.

The synthesis of these dipeptide-AMC conjugates can be tailored to investigate the activity of a wide range of proteases by varying the amino acid composition of the dipeptide. creative-peptides.com For instance, H-Gly-Gly-Arg-AMC is a well-known substrate used for monitoring thrombin activity. medchemexpress.comnih.gov H-Gly-Gly-AMC itself has been utilized to assess the activity of bacterial proteases, such as those from P. aeruginosa and S. aureus. chemicalbook.commedchemexpress.comglpbio.com The simplicity of the Gly-Gly dipeptide makes it a useful tool for studying proteases with less stringent substrate specificity or as a baseline substrate in broader screening panels. chemicalbook.com

Historical Context and Evolution of Peptide-AMC Substrates in Protease Activity Measurements

The use of synthetic peptides as substrates to study enzyme kinetics has a long history. clinicaltrialsarena.com Early methods often relied on chromogenic substrates, such as those based on p-nitroanilide (pNA), which produce a color change upon enzymatic cleavage. clinicaltrialsarena.com While effective, these methods can be less sensitive than fluorogenic assays.

The development of fluorogenic substrates, including those based on AMC, represented a significant advancement in the field. Zimmerman and colleagues, in 1977, were among the early pioneers in utilizing AMC-based substrates for sensitive protease assays. merckmillipore.comsigmaaldrich.com This innovation allowed for more precise and continuous measurement of enzyme activity. nih.gov

Over the years, the synthesis and application of peptide-AMC substrates have become more sophisticated. The development of solid-phase synthesis techniques has facilitated the creation of large libraries of peptide-AMC conjugates with diverse sequences, enabling high-throughput screening and detailed profiling of protease specificity. nih.govnih.gov Furthermore, alternative fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC) have been introduced, offering improved quantum yields and sensitivity in certain applications. nih.govpnas.org The fundamental principle of using AMC as a reporter group, however, remains a cornerstone of modern protease research. clinicaltrialsarena.com

Chemical and Physical Properties of H-Gly-Gly-AMC

| Property | Value |

| CAS Number | 208645-74-3 |

| Molecular Formula | C14H15N3O4 |

| Molecular Weight | 289.29 g/mol |

| Appearance | Crystalline solid |

| Excitation Wavelength | 340-360 nm |

| Emission Wavelength | 440-460 nm |

| Solubility | DMSO: 20 mg/ml, DMF: 1 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 0.8 mg/ml |

Table compiled from data in search results. chemicalbook.comglpbio.comnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLILQIZVFKNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for H Gly Gly Amc

Methodologies for the Chemical Synthesis of H-Gly-Gly-AMC

The synthesis of H-Gly-Gly-AMC can be achieved through both solid-phase and solution-phase chemical strategies. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and subsequent modifications.

Solid-Phase Peptide Synthesis Techniques for AMC Conjugation

Solid-phase peptide synthesis (SPPS) offers a streamlined and often automated approach for the synthesis of peptide-AMC conjugates. A common strategy involves the use of a resin pre-loaded with the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. This method circumvents the often-problematic coupling of the first amino acid to the poorly nucleophilic AMC in solution.

The synthesis typically commences with an AMC-functionalized resin. The peptide chain is then elongated by the sequential addition of amino acids using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the synthesis of H-Gly-Gly-AMC, the process would involve:

Starting Material: Fmoc-Gly-pre-loaded AMC resin.

Fmoc Deprotection: Removal of the Fmoc protecting group from the glycine (B1666218) residue using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

Coupling: The second Fmoc-protected glycine (Fmoc-Gly-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound glycine.

Final Deprotection: The N-terminal Fmoc group of the dipeptide is removed.

Cleavage: The completed Gly-Gly-AMC peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

This method is particularly advantageous for creating libraries of peptide-AMC substrates for high-throughput screening.

| Step | Reagent/Condition | Purpose |

| Resin | AMC-functionalized solid support | Provides a solid-phase anchor for synthesis. |

| Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group. |

| Coupling | Fmoc-Gly-OH, HBTU/HATU, DIPEA | Forms the peptide bond. |

| Cleavage | Trifluoroacetic acid (TFA) | Releases the final peptide from the resin. |

This table provides a generalized overview of reagents used in the solid-phase synthesis of H-Gly-Gly-AMC.

Solution-Phase Synthesis Approaches for Dipeptide-AMC Derivatives

Solution-phase synthesis provides a classical and highly adaptable method for producing H-Gly-Gly-AMC, particularly for larger-scale preparations. A common route involves the initial synthesis of H-Gly-AMC, followed by the coupling of a second protected glycine residue.

A documented procedure for a similar peptide, H-Gly-Gly-Arg-AMC, provides a clear template for this approach. ru.nl The synthesis can be broken down into the following key steps:

Synthesis of Boc-Gly-AMC: An N-terminally protected glycine, typically with a tert-butyloxycarbonyl (Boc) group (Boc-Gly-OH), is coupled to 7-amino-4-methylcoumarin (AMC). This reaction is often facilitated by a coupling agent like phosphorus oxychloride (POCl₃) in a pyridine (B92270) solvent. researchgate.net

Deprotection to H-Gly-AMC: The Boc group is removed from Boc-Gly-AMC using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield H-Gly-AMC. researchgate.net

Coupling of the Second Glycine: The N-terminally protected dipeptide, Boc-Gly-Gly-OH, is then coupled to the free amino group of H-Gly-AMC. This step typically employs standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). ru.nl

Final Boc Deprotection: The N-terminal Boc group of the resulting Boc-Gly-Gly-AMC is removed with a strong acid to afford the final product, H-Gly-Gly-AMC, usually as a salt (e.g., hydrochloride or trifluoroacetate). ru.nl

| Reagent | Chemical Name | Role in Synthesis |

| Boc-Gly-OH | tert-butyloxycarbonyl-glycine | N-terminally protected glycine for coupling. |

| AMC | 7-Amino-4-methylcoumarin | The fluorogenic reporter group. |

| POCl₃ | Phosphorus oxychloride | Coupling agent for the initial Gly-AMC formation. researchgate.net |

| Boc-Gly-Gly-OH | tert-butyloxycarbonyl-glycyl-glycine | Protected dipeptide for the second coupling step. |

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Coupling agent for peptide bond formation. ru.nl |

| DMAP | 4-Dimethylaminopyridine | Catalyst for the coupling reaction. ru.nl |

| TFA or HCl | Trifluoroacetic acid or Hydrochloric acid | Reagent for the removal of Boc protecting groups. |

This table summarizes the key reagents and their functions in a typical solution-phase synthesis of H-Gly-Gly-AMC.

Structural Modifications and Analog Development of H-Gly-Gly-AMC

The basic H-Gly-Gly-AMC scaffold can be readily modified to alter its properties, such as enzyme specificity, solubility, and cell permeability. These modifications are typically focused on the N-terminus, the peptide backbone, or by incorporating the dipeptide into a larger molecular context.

N-Terminal Protecting Group Variations in Peptide-AMC Substrates

The free N-terminal amine of H-Gly-Gly-AMC can be acylated to introduce a variety of protecting or modifying groups. This is a common strategy to create substrates for endopeptidases that require a blocked N-terminus for recognition.

Common N-terminal modifications include:

Carbobenzyloxy (Cbz or Z): The Z-Gly-Gly-Arg-AMC substrate, for example, is widely used in thrombin generation assays. The Cbz group is introduced to block the N-terminus. researchgate.net

Acetylation (Ac): An acetyl group can be added to the N-terminus, which can prevent degradation by aminopeptidases and mimic the N-terminus of some native proteins.

Other Acyl Groups: A wide range of other acyl groups can be introduced to explore the substrate specificity of various proteases. This can include groups like succinyl (Suc) or glutaryl (Glt).

These modifications are typically achieved by reacting H-Gly-Gly-AMC with the corresponding acyl chloride or anhydride (B1165640) under basic conditions.

Amino Acid Substitutions within the P-Subsites (e.g., Gly-Gly to Gly-X or X-Gly)

To probe the substrate specificity of proteases, analogs of H-Gly-Gly-AMC are synthesized where one or both of the glycine residues are replaced with other amino acids. This allows for the mapping of the S1 and S2 subsites of the target enzyme. For instance, in the context of a protease that cleaves after the second residue, the peptide sequence can be represented as P2-P1-AMC.

Gly-X-AMC (P2-P1-AMC): The P1 position (the glycine directly attached to AMC) can be substituted with various amino acids (X) to determine the P1 specificity of an enzyme.

X-Gly-AMC (P2-P1-AMC): Similarly, the P2 position can be altered to investigate its influence on substrate recognition and cleavage.

The synthesis of these analogs generally follows the same solid-phase or solution-phase strategies outlined above, simply by substituting the desired amino acid at the appropriate step in the synthesis. For example, to synthesize H-Ala-Gly-AMC, Fmoc-Ala-OH would be used in place of the second Fmoc-Gly-OH in the solid-phase synthesis. A wide variety of such substituted dipeptide-AMC substrates, such as Gly-Pro-AMC and Gly-Arg-AMC, are commercially available or have been synthesized for specific enzymatic assays. nih.govnih.gov

Incorporation of H-Gly-Gly-AMC into Larger Peptide Sequences (e.g., Ubiquitin Conjugates)

The H-Gly-Gly-AMC moiety can be incorporated into larger peptide or protein structures to create sophisticated probes. A prime example is its use in the study of deubiquitinating enzymes (DUBs). Some viral proteases are known to cleave proteins leaving a di-glycine remnant. pnas.org

Furthermore, early methods for the synthesis of Ubiquitin-AMC (Ub-AMC), a key substrate for DUBs, involved a transpeptidation reaction using trypsin, ubiquitin, and this compound. In this process, the this compound essentially acts as a nucleophile that attacks the C-terminus of ubiquitin under enzymatic control. While more modern methods for Ub-AMC synthesis, such as chemical ligation, are now prevalent, this historical application highlights the utility of H-Gly-Gly-AMC as a building block.

More directly, peptides ending in a di-glycine sequence are relevant to the ubiquitin system, as the C-terminus of ubiquitin ends in -Leu-Arg-Gly-Gly. Cleavage of isopeptide bonds by DUBs exposes this C-terminal sequence. Therefore, synthetic peptides that mimic this C-terminal di-glycine motif and are coupled to AMC are valuable tools for studying DUB activity and specificity.

Purification and Characterization Techniques for Synthetic H-Gly-Gly-AMC

Following synthesis, the crude H-Gly-Gly-AMC must undergo rigorous purification to remove unreacted starting materials, by-products, and other impurities. The identity and purity of the final product are then confirmed using various analytical techniques.

A preliminary step in purification can involve precipitation of the crude peptide from the reaction mixture using a non-polar solvent like cold diethyl ether, followed by centrifugation. researchgate.net The primary and most effective method for purifying peptide-AMC conjugates is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netevitachem.comrsc.org This technique separates compounds based on their hydrophobicity.

Table 1: Representative RP-HPLC Purification Parameters

| Parameter | Description | Source |

|---|---|---|

| System | Waters Auto-purifier System or similar | rsc.org |

| Column | Waters XBridge Prep C18 (e.g., 19 x 150 mm, 5 µm) | rsc.org |

| Mobile Phase A | Aqueous solution with a small percentage of acid (e.g., 0.05% TFA) | rsc.org |

| Mobile Phase B | Acetonitrile (CH3CN) with a small percentage of acid (e.g., 0.05% TFA) | rsc.org |

| Gradient | A time-based gradient from a low to a high percentage of Mobile Phase B | rsc.org |

| Flow Rate | Typically in the range of 20-30 mL/min for preparative columns | rsc.org |

| Detection | UV absorbance at specific wavelengths (e.g., 254 nm and 366 nm) | rsc.org |

After the appropriate fractions are collected from HPLC, the solvent is removed, often by lyophilization (freeze-drying), to yield the final product as a powder. researchgate.netrsc.org

The characterization of H-Gly-Gly-AMC ensures its structural integrity and purity. A combination of analytical methods is employed for this purpose.

Table 2: Characterization Techniques for H-Gly-Gly-AMC | Technique | Purpose | Details | Source | | :--- | :--- | :--- | :--- | | High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Analytical RP-HPLC is used to determine the purity of the final compound by detecting any residual impurities. The retention time is characteristic of the compound under specific conditions. | researchgate.net | | Mass Spectrometry (MS) | Molecular Weight Confirmation | Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the synthesized peptide, ensuring it matches the calculated mass. researchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another applicable technique. rsc.org | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | 1H-NMR spectroscopy can be used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons in the molecule. This has been used to characterize the H-Gly-AMC intermediate. researchgate.net | | Thin Layer Chromatography (TLC) | Reaction Monitoring & Purity Check | TLC with visualization under UV light (254 nm and/or 366 nm) can be used for rapid monitoring of the reaction progress and for a preliminary assessment of purity. rsc.org |

The release of the fluorescent AMC group upon enzymatic cleavage is monitored by measuring fluorescence at excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively, which further confirms the substrate's functional identity. asm.orgbachem.comglpbio.com

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| 7-amino-4-methylcoumarin | AMC |

| 7-amino-4-trifluoromethylcoumarin | AFC |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU |

| Acetonitrile | CH3CN |

| Boc-Glycine | Boc-Gly-OH |

| Dichloromethane | DCM |

| Diethyl ether | Et2O |

| Dimethylformamide | DMF |

| Fmoc-Glycine | Fmoc-Gly-OH |

| Glycyl-glycyl-7-amino-4-methylcoumarin | H-Gly-Gly-AMC, this compound |

| Glycyl-7-amino-4-methylcoumarin | H-Gly-AMC, Gly-AMC |

| N,N-Diisopropylethylamine | DIPEA |

| Phosphorus oxychloride | POCl3 |

| Trifluoroacetic acid | TFA |

| Z-Gly-Gly-Arg-7-amido-4-methylcoumarin | Z-Gly-Gly-Arg-AMC |

Enzymatic Assay Development and Applications of H Gly Gly Amc

Fundamental Principles of H-Gly-Gly-AMC-Based Fluorometric Assays

Fluorometric assays utilizing H-Gly-Gly-AMC are predicated on the enzymatic cleavage of a peptide bond, which liberates a highly fluorescent molecule from the non-fluorescent substrate. This conversion forms the basis of a sensitive detection method for specific proteolytic enzymes.

Mechanism of AMC Release and Fluorescence Enhancement

The H-Gly-Gly-AMC molecule consists of a dipeptide, Glycyl-glycine, linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. evitachem.com In its conjugated, substrate form, the AMC group is non-fluorescent. However, when a suitable protease recognizes and cleaves the amide bond between the C-terminal glycine (B1666218) and the AMC moiety, free AMC is released into the solution. evitachem.commedchemexpress.com

The liberated AMC molecule is inherently fluorescent and exhibits strong fluorescence upon excitation with ultraviolet light. medchemexpress.comchemimpex.com This process results in a significant enhancement of the fluorescence intensity, which can be monitored in real-time using a spectrofluorometer. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the enzyme being assayed. The free AMC product is typically excited at wavelengths between 340-360 nm and emits light in the 440-460 nm range. chemicalbook.compubcompare.ai

Optimization of Assay Conditions for H-Gly-Gly-AMC Hydrolysis

The efficiency and accuracy of enzymatic assays involving H-Gly-Gly-AMC are highly dependent on the optimization of several key experimental parameters. These conditions must be tailored to the specific enzyme under investigation to ensure maximal activity and reliable results.

pH: The pH of the reaction buffer is critical as it affects the ionization state of both the enzyme's active site residues and the substrate itself. dcu.ie Most proteases have a characteristic optimal pH range for catalytic activity. For instance, assays for dipeptidyl peptidase IV (DPPIV) using a similar substrate, Gly-Pro-AMC, often use a pH of 7.5 to 8.0. dcu.ieaatbio.com Deviations from the optimal pH can lead to a significant decrease in or complete loss of enzyme activity. dcu.ie

Temperature: Enzyme activity is also temperature-dependent. Activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. nih.gov For many mammalian and bacterial enzymes, assays are typically conducted at 37°C. pubcompare.ai However, enzymes from thermophilic organisms may require much higher temperatures for optimal function. nih.gov

Buffer Composition: The choice of buffer system is important for maintaining the desired pH and can also influence enzyme stability and activity. Common buffers include Tris-HCl, HEPES, and various phosphate (B84403) or borate (B1201080) buffers, sometimes supplemented with salts or metal ions that may be required for enzyme function. pubcompare.ainih.govmdpi.com

Substrate Concentration: The concentration of H-Gly-Gly-AMC used in the assay can affect the reaction kinetics. For determining the Michaelis constant (Km), a range of substrate concentrations is typically used. nih.gov For routine activity screening, a substrate concentration well above the Km value is often used to ensure the reaction rate is proportional to the enzyme concentration.

Table 1: General Parameters for AMC-Based Fluorometric Assays

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Excitation Wavelength | 340 - 380 nm | Optimal wavelength to excite the free AMC fluorophore. chemicalbook.compubcompare.ainih.gov |

| Emission Wavelength | 440 - 460 nm | Wavelength at which the maximum fluorescence of free AMC is detected. chemicalbook.compubcompare.ainih.gov |

| Temperature | 37°C | Mimics physiological conditions for many enzymes; may vary based on the enzyme's origin. pubcompare.ainih.gov |

| pH | 7.0 - 8.5 | Optimal range for many neutral proteases; must be optimized for the specific enzyme. dcu.ienih.gov |

| Substrate Stock Solution | 10 - 25 mM in DMSO | H-Gly-Gly-AMC is often dissolved in an organic solvent like DMSO before dilution in aqueous assay buffer. aatbio.com |

Specific Enzymatic Systems Investigated with H-Gly-Gly-AMC

H-Gly-Gly-AMC has been utilized as a substrate to probe the activity of several types of proteases, from bacterial virulence factors to mammalian aminopeptidases.

Assessment of Bacterial Protease Activity (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

H-Gly-Gly-AMC is a known fluorogenic substrate for assessing the activity of certain bacterial proteases. medchemexpress.commedchemexpress.com It has been specifically used to detect and quantify protease activity from pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. chemicalbook.commoleculardepot.com The ability to measure the activity of these secreted or cell-surface proteases is important for understanding their role in bacterial virulence and for screening potential inhibitors. For example, the HslUV protease complex in S. aureus has been studied using similar peptide-AMC substrates, highlighting the utility of this assay type in bacterial research. nih.gov

Characterization of Aminopeptidase (B13392206) Activity

The H-Gly-Gly-AMC substrate can be cleaved by certain aminopeptidases. invivochem.commedkoo.com These enzymes catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. While H-Gly-Gly-AMC is technically a dipeptide-AMC conjugate, its hydrolysis can be initiated by aminopeptidases that have specificity for N-terminal glycine residues. nih.gov For instance, a glycyl-specific aminopeptidase from Pyrococcus horikoshii was shown to have a strong preference for N-terminal glycine, demonstrating that enzymes with such specificity could potentially hydrolyze H-Gly-Gly-AMC. nih.gov The substrate H-Gly-AMC, a single amino acid conjugate, is also used as a general probe for aminopeptidase activity. medkoo.comcymitquimica.com

Exploration of Dipeptidase Specificity Beyond Gly-Gly Linkages

While H-Gly-Gly-AMC is designed to detect enzymes that cleave the Gly-Gly dipeptide, its use in conjunction with other dipeptidyl-AMC substrates allows for the detailed characterization of enzyme specificity. Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of polypeptide chains. abcam.com

By comparing the rate of hydrolysis of H-Gly-Gly-AMC with that of other substrates like H-Gly-Pro-AMC or H-Gly-Phe-AMC, researchers can determine the substrate preference of a given enzyme. fishersci.combachem.comchemimpex.com For example, Dipeptidyl Peptidase IV (DPP-IV) shows a strong preference for substrates with proline in the P1 position (the second amino acid from the N-terminus), readily cleaving H-Gly-Pro-AMC, but has much lower activity on substrates with other amino acids in that position. promega.com.auresearchgate.net Similarly, Dipeptidyl Peptidase I (Cathepsin C) efficiently hydrolyzes substrates like H-Gly-Phe-AMC. bachem.comresearchgate.net Comparing the cleavage of these various substrates against H-Gly-Gly-AMC provides a clear profile of the dipeptidase's specificity and helps to distinguish between different enzyme families.

Table 2: Examples of Dipeptidyl-AMC Substrates for Specificity Studies

| Substrate | Target Enzyme Class Example | P1 Residue |

|---|---|---|

| H-Gly-Gly-AMC | General Dipeptidases, Bacterial Proteases | Glycine |

| H-Gly-Pro-AMC | Dipeptidyl Peptidase IV (DPP-IV) abcam.comfishersci.com | Proline |

| H-Gly-Phe-AMC | Dipeptidyl Peptidase I (Cathepsin C) bachem.comchemimpex.com | Phenylalanine |

Comparative Studies of H-Gly-Gly-AMC with Other Dipeptide- and Oligopeptide-AMC Substrates

The utility and specificity of a fluorogenic substrate are paramount in the development of reliable enzymatic assays. The performance of H-Gly-Gly-AMC is best understood through comparative analysis with other peptide-AMC substrates tailored for specific protease families. This section evaluates its relative performance in assays for thrombin and Dipeptidyl Peptidase IV (DPPIV), and its differentiation from substrates of other proteases.

Relative Utility in Thrombin Generation Assays (in comparison to H-Gly-Gly-Arg-AMC or Z-Gly-Gly-Arg-AMC)

Thrombin generation assays are critical for assessing coagulation potential. d-nb.info The standard and most widely used fluorogenic substrates for this purpose are based on a peptide sequence that is specifically recognized and cleaved by thrombin. d-nb.info Thrombin, a serine protease, preferentially cleaves peptide bonds C-terminal to arginine (Arg) residues. rsc.orgpractical-haemostasis.com Consequently, substrates such as Z-Gly-Gly-Arg-AMC and H-Gly-Gly-Arg-AMC are designed to be highly specific and efficient for measuring thrombin activity. medchemexpress.comresearchgate.netmedchemexpress.com

The substrate Z-Gly-Gly-Arg-AMC (Z-GGR-AMC) is a well-established fluorogenic substrate used in numerous commercial and in-house thrombin generation assays, including the Calibrated Automated Thrombogram (CAT) method. d-nb.infoevitachem.comglpbio.com Upon cleavage by thrombin between the Arginine and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a measurable signal. evitachem.com

In contrast, H-Gly-Gly-AMC lacks the critical Arginine residue at the P1 position, which is the primary recognition site for thrombin. The Gly-Gly sequence is not a preferential cleavage site for thrombin. Therefore, H-Gly-Gly-AMC demonstrates negligible to very low utility as a direct substrate for measuring thrombin generation. Its rate of cleavage by thrombin is insignificant compared to Arg-AMC based peptides, making it unsuitable for sensitive and specific thrombin activity quantification.

Studies have focused on optimizing the Gly-Gly-Arg-AMC scaffold. For instance, removing the N-terminal carboxybenzyl (Z) protecting group from Z-Gly-Gly-Arg-AMC to create H-Gly-Gly-Arg-AMC was shown to improve kinetic parameters for thrombin. researchgate.net This modification reportedly increased the K_m and k_cat by factors of 6 and 3, respectively, and resulted in a ninefold increase in selectivity for thrombin over Factor Xa. nih.gov This highlights the importance of the P1 Arginine residue and shows that even modifications to the N-terminus of the correct peptide sequence can significantly impact performance, further underscoring the unsuitability of a substrate like H-Gly-Gly-AMC which lacks the essential recognition motif entirely.

Table 1: Comparison of Substrates for Thrombin Generation Assays

| Substrate | Key Structural Feature | Utility for Thrombin Assay | Rationale |

|---|---|---|---|

| Z-Gly-Gly-Arg-AMC | P1 Arginine, N-terminal 'Z' group | High | Widely used, specific thrombin recognition site. d-nb.infoevitachem.com |

| H-Gly-Gly-Arg-AMC | P1 Arginine, free N-terminus | High | Improved kinetics over Z-GGR-AMC. researchgate.netnih.gov |

| H-Gly-Gly-AMC | No P1 Arginine | Negligible | Lacks the essential thrombin cleavage site. |

Performance Evaluation Against Dipeptidyl Peptidase IV (DPPIV) Substrates (e.g., H-Gly-Pro-AMC)

Dipeptidyl Peptidase IV (DPPIV/CD26) is a serine exopeptidase that specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. The canonical and most commonly used fluorogenic substrate for measuring DPPIV activity is H-Gly-Pro-AMC. The Gly-Pro sequence perfectly fits the substrate specificity of DPPIV, leading to efficient hydrolysis and release of AMC.

When evaluating H-Gly-Gly-AMC as a potential substrate for DPPIV, its structure (Gly-Gly) does not align with the enzyme's stringent preference for a Proline or Alanine residue at the P1' position (the second amino acid). Research into DPPIV substrate specificity consistently shows a strong requirement for Proline in this position. While some hydrolysis might be observed with other amino acids at P1', the rate is dramatically lower.

Therefore, H-Gly-Gly-AMC is considered a very poor substrate for DPPIV. Its performance in a DPPIV assay would be significantly inferior to that of H-Gly-Pro-AMC, resulting in a much lower signal-to-noise ratio and potentially undetectable activity at typical enzyme concentrations. This poor performance makes H-Gly-Gly-AMC unsuitable for reliable DPPIV activity measurement. The stark difference in cleavage efficiency serves to highlight the high specificity of the DPPIV active site.

Table 2: Performance Comparison for Dipeptidyl Peptidase IV (DPPIV) Assays

| Substrate | N-terminal Dipeptide | Performance as DPPIV Substrate | Rationale |

|---|---|---|---|

| H-Gly-Pro-AMC | Gly-Pro | Excellent | Conforms to the canonical X-Pro cleavage motif of DPPIV. |

| H-Gly-Gly-AMC | Gly-Gly | Poor / Negligible | Does not contain the required Proline or Alanine at the P1' position. |

Differentiation from Other Protease Substrates (e.g., Tripeptidyl Peptidase II, Histone Deacetylases)

The specificity of H-Gly-Gly-AMC can be further understood by differentiating it from substrates of enzymes with entirely different cleavage mechanisms or recognition requirements, such as Tripeptidyl Peptidase II (TPP-II) and Histone Deacetylases (HDACs).

Tripeptidyl Peptidase II (TPP-II): This is a high-molecular-weight serine exopeptidase that removes tripeptides from the N-terminus of longer peptides. A typical fluorogenic substrate for TPP-II would be structured as a tripeptide linked to AMC, for example, H-Ala-Ala-Phe-AMC. Since H-Gly-Gly-AMC is a dipeptide derivative, it does not fit the structural requirement of TPP-II, which requires a tripeptide for recognition and cleavage. Therefore, H-Gly-Gly-AMC is not a substrate for TPP-II, and its use allows for clear differentiation of dipeptidyl peptidase activity from tripeptidyl peptidase activity.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from the ε-amino group of lysine (B10760008) residues on histone tails and other proteins. They are not peptidases. Fluorogenic substrates for HDACs are fundamentally different in structure from peptide-AMC substrates. A typical HDAC substrate consists of an acetylated lysine residue coupled to a fluorophore like AMC (e.g., Boc-Lys(Ac)-AMC). The enzymatic reaction involves deacetylation, not peptide bond hydrolysis. H-Gly-Gly-AMC lacks the essential N-acetylated lysine moiety and is therefore not recognized or processed by HDACs. This fundamental difference in substrate class and enzymatic action means there is no cross-reactivity.

Table 3: Substrate Specificity Differentiation

| Enzyme Class | Typical Substrate Structure | Is H-Gly-Gly-AMC a Substrate? | Reason for Specificity |

|---|---|---|---|

| Tripeptidyl Peptidase II | Tripeptide-AMC | No | TPP-II requires a tripeptide sequence for cleavage; H-Gly-Gly-AMC is a dipeptide. |

| Histone Deacetylases | Acetylated-Lysine-AMC | No | HDACs are not peptidases and require an acetylated lysine; H-Gly-Gly-AMC lacks this feature. evitachem.com |

| Aminopeptidases (cleaving Gly-Gly) | Dipeptide-AMC | Yes | The Gly-Gly bond can be targeted by certain non-specific aminopeptidases. |

Enzyme Kinetics and Mechanistic Insights from H Gly Gly Amc Hydrolysis

Determination of Steady-State Kinetic Parameters (K_M, k_cat, k_cat/K_M) for H-Gly-Gly-AMC Substrate Cleavage

The core of understanding an enzyme's catalytic behavior with H-Gly-Gly-AMC lies in the determination of its steady-state kinetic parameters: the Michaelis constant (K_M), the catalytic rate constant (k_cat), and the specificity constant (k_cat/K_M). These parameters are typically determined by measuring the initial rate of AMC release at various concentrations of the H-Gly-Gly-AMC substrate and fitting the data to the Michaelis-Menten equation.

Table 1: Illustrative Steady-State Kinetic Parameters for Various AMC Substrates

| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| SARS-CoV-2 PLpro | Z-Arg-Leu-Arg-Gly-Gly-AMC | 6.9 | 0.11 | 1.6 x 10⁴ |

| USP2 | Ub-AMC | 2.4 | 0.35 | 1.5 x 10⁵ |

| γ-Glutamyl Transpeptidase | γGlu-AMC | 2.5 | 0.35 | 1.4 x 10⁵ |

| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 | 2.3 | 1.5 x 10⁴ |

This table provides representative data for other AMC substrates to illustrate the types of parameters obtained in such studies, as specific data for H-Gly-Gly-AMC was not found in the search results.

Analysis of Enzyme-Substrate Binding Dynamics and Catalytic Efficiency

The catalytic efficiency, quantified by the k_cat/K_M value, provides a direct comparison of how effectively different enzymes can process the H-Gly-Gly-AMC substrate. A high k_cat/K_M value signifies a highly efficient enzyme that can bind the substrate well (low K_M) and/or convert it to product rapidly (high k_cat). For example, a comparison of the catalytic efficiency of the deubiquitinating enzymes IPaseT and UCH-L3 with Ub-AMC versus Z-Leu-Arg-Gly-Gly-AMC revealed that UCH-L3 is significantly more efficient with Ub-AMC, highlighting the importance of specific enzyme-substrate pairings. nih.govresearchgate.net

Investigation of Enzyme Inhibition Profiles Using H-Gly-Gly-AMC

H-Gly-Gly-AMC is a valuable tool for studying the inhibition of proteolytic enzymes. By measuring the rate of AMC release in the presence of varying concentrations of a potential inhibitor, researchers can determine the inhibitor's potency and its mechanism of action.

Determination of Inhibitor Potency (IC50 values)

The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In a typical assay, the enzyme, H-Gly-Gly-AMC, and a range of inhibitor concentrations are combined, and the rate of fluorescence increase is measured. The IC50 value is then determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. For example, in studies of DPP-IV inhibitors, IC50 values are determined at different concentrations of the substrate H-Gly-Pro-AMC to characterize the inhibitor. nih.gov Similarly, IC50 values for inhibitors of the SARS-CoV-2 papain-like protease (PLpro) were determined using the fluorogenic substrate Z-Arg-Leu-Arg-Gly-Gly-AMC. nih.gov

Table 2: Example of IC50 Determination for an Enzyme Inhibitor

| Inhibitor Concentration (nM) | % Inhibition |

| 1 | 10 |

| 10 | 30 |

| 50 | 50 |

| 100 | 75 |

| 500 | 95 |

This is a hypothetical data table to illustrate the concept of IC50 determination.

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive)

Understanding how an inhibitor interacts with an enzyme is crucial for drug development and mechanistic studies. By analyzing the kinetic data obtained from assays using H-Gly-Gly-AMC in the presence of an inhibitor, the mode of inhibition can be elucidated.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition is characterized by an increase in the apparent K_M of the substrate, while the V_max remains unchanged. Plotting IC50 values against substrate concentration will yield a linear relationship for a competitive inhibitor. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. In this case, the K_M remains the same, but the V_max is lowered.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This mode of inhibition results in a decrease in both the apparent V_max and K_M.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_M and V_max.

By performing kinetic experiments at various concentrations of both the H-Gly-Gly-AMC substrate and the inhibitor, and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, the specific mechanism of inhibition can be determined.

Probing the Specificity and Selectivity of Proteolytic Enzymes Towards H-Gly-Gly-AMC

The H-Gly-Gly-AMC substrate can be used to probe the specificity and selectivity of a wide range of proteases. While the Gly-Gly motif is relatively simple, different enzymes will exhibit varying degrees of activity towards it, reflecting their inherent substrate preferences.

By comparing the kinetic parameters (k_cat/K_M) of a particular enzyme for H-Gly-Gly-AMC with those for a library of other peptide-AMC substrates, a detailed profile of the enzyme's specificity can be constructed. For instance, a study might compare the cleavage of H-Gly-Gly-AMC to substrates with different amino acids at the P1 and P2 positions (the residues N-terminal to the cleavage site). This approach allows researchers to identify the key amino acid residues that are recognized by the enzyme's active site. Such studies have been performed with libraries of fluorogenic substrates to profile the specificity of proteases like tPA and uPA. nih.gov The relatively simple structure of H-Gly-Gly-AMC can serve as a baseline or control substrate in these broader specificity studies.

Advanced Research Methodologies Incorporating H Gly Gly Amc

High-Throughput Screening (HTS) for Enzyme Modulators

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. H-Gly-Gly-AMC and its derivatives are well-suited for HTS campaigns aimed at identifying modulators of peptidase activity due to the fluorescent nature of the assay.

The successful implementation of HTS relies heavily on the automation and miniaturization of assays to increase throughput and reduce costs. Assays utilizing fluorogenic substrates like H-Gly-Gly-AMC are readily adaptable to these formats.

Automation: Automated liquid handlers are employed to dispense reagents, compounds, and the H-Gly-Gly-AMC substrate into microplates, typically in 384- or 1536-well formats. nih.gov Robotic systems then transport these plates to incubators and readers, ensuring precise timing and minimizing human error. This automation is crucial for handling the large scale of HTS campaigns. aip.org

Miniaturization: Reducing assay volumes significantly lowers the consumption of expensive reagents and valuable test compounds. H-Gly-Gly-AMC assays can be miniaturized to nanoliter volumes using technologies like microarray platforms. reactionbiology.com These platforms allow for the screening of thousands of compounds on a single slide, with each spot acting as an individual reaction center. reactionbiology.com The sensitivity of the fluorescent signal generated from AMC cleavage is a key advantage in these low-volume formats. google.com This approach drastically reduces the consumption of both the target enzyme and the chemical library compounds. reactionbiology.com

Detection: Fluorescence plate readers are used to measure the increase in fluorescence over time, which is directly proportional to the rate of H-Gly-Gly-AMC cleavage. These readers can be integrated into automated HTS systems for continuous or endpoint measurements. thermofisher.com

The combination of a sensitive fluorogenic substrate with automated, miniaturized systems allows for the efficient and cost-effective screening of extensive compound libraries to identify potential enzyme inhibitors or activators. reactionbiology.comgoogle.com

Large-scale screening campaigns generate vast amounts of data that require sophisticated analysis workflows to identify genuine "hits" while minimizing false positives and negatives.

A typical data analysis workflow for an HTS campaign using H-Gly-Gly-AMC involves several key steps:

Data Acquisition: Fluorescence intensity readings are collected from each well of the microplate at one or more time points.

Data Normalization: Raw data is normalized to account for variations in starting fluorescence, background signal, and plate-to-plate differences. Controls, such as wells with no enzyme (negative control) or wells with a known inhibitor (positive control), are used to establish the dynamic range of the assay.

Hit Identification: A statistical method, such as the Z-score or robust Z-score analysis, is applied to identify compounds that produce a significant deviation from the control population. nih.gov This helps to flag potential modulators of the enzyme's activity.

Dose-Response Analysis: Primary hits are often re-tested at multiple concentrations to confirm their activity and determine their potency, typically expressed as an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited). nih.gov

Data Visualization: Various graphical representations, such as scatter plots and heat maps, are used to visualize the data and identify patterns or trends.

Bioinformatics tools and specialized software are essential for managing and analyzing the large datasets generated in HTS. umich.edu These tools facilitate the entire workflow, from initial data processing to the final identification and characterization of hit compounds.

Automation and Miniaturization of H-Gly-Gly-AMC-Based HTS Assays

Application in In Vitro Cellular Model Systems

Beyond purified enzyme assays, H-Gly-Gly-AMC finds significant application in more complex in vitro cellular models, providing insights into enzyme function within a more biologically relevant context.

Cell lysates and extracts provide a snapshot of the enzymatic activities present within a cell population. H-Gly-Gly-AMC can be used to measure the activity of specific peptidases in these preparations.

The process typically involves:

Culturing cells under specific conditions.

Harvesting the cells and lysing them to release their intracellular contents. nih.gov

Incubating the cell lysate with the H-Gly-Gly-AMC substrate. nih.gov

Measuring the resulting fluorescence to quantify the enzymatic activity. nih.govnih.gov

This method has been used to assess the activity of various proteases, including aminopeptidases, in different cell types. google.commedchemexpress.com For example, research has shown that H-Gly-Gly-AMC can be hydrolyzed by extracts from cell lines like SW480 and T47D, although the levels of hydrolysis may be low. medchemexpress.com The activity of dipeptidyl peptidase IV (DPP-IV) has also been measured in cell lysates using a similar substrate, Gly-Pro-AMC. nih.gov

A key advantage of fluorogenic substrates like H-Gly-Gly-AMC is their suitability for real-time monitoring of enzymatic activity. chemimpex.com This allows researchers to observe the dynamics of proteolytic processes as they occur in cultured cells. bmbreports.org

By introducing a cell-permeant version of the substrate to live cells, it is possible to continuously measure the intracellular cleavage of the substrate. This provides dynamic information about how enzyme activity changes in response to various stimuli, such as drug treatment or environmental changes. Fluorescence microscopy or plate-based fluorometers can be used to track the increase in fluorescence within the cells over time. sfrbm.org

Live-cell assays provide the most physiologically relevant context for studying enzyme function. H-Gly-Gly-AMC and other AMC-based substrates can be employed in these assays to measure intracellular enzyme activity without disrupting the cell membrane. chemimpex.com

For a substrate to be effective in a live-cell assay, it must be able to cross the cell membrane to reach its target enzyme. While the permeability of H-Gly-Gly-AMC itself may vary depending on the cell type, the general principle of using fluorogenic substrates in live cells is well-established. google.combmbreports.org These assays can be used to:

Screen for cell-permeant enzyme inhibitors.

Study the regulation of proteolytic pathways in their native environment.

Investigate the role of specific enzymes in cellular processes like apoptosis.

The ability to measure enzyme activity directly in living cells provides a powerful tool for understanding the complex roles of proteases in health and disease. chemimpex.combmbreports.org

Real-Time Monitoring of Proteolytic Processes in Cultured Cells

Integration with Complementary Biochemical and Biophysical Techniques

The utility of H-Gly-Gly-AMC as a fluorogenic substrate is significantly enhanced when integrated with advanced biochemical and biophysical methods. These complementary techniques provide deeper insights into the molecular interactions and reaction products that are not achievable through fluorescence assays alone. Computational modeling can predict the binding behavior of the substrate, while mass spectrometry offers definitive identification of cleavage products, together creating a comprehensive understanding of the enzymatic process.

Molecular Modeling and In Silico Docking Studies of H-Gly-Gly-AMC with Target Enzymes

Molecular modeling and in silico docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as H-Gly-Gly-AMC, and its target enzyme at an atomic level. These methods are crucial for understanding the structural basis of enzyme specificity and for the rational design of more potent or selective substrates and inhibitors. frontiersin.orgnih.gov

The process begins with obtaining or generating three-dimensional (3D) structures of both the H-Gly-Gly-AMC substrate and the target enzyme. The enzyme's 3D structure is often sourced from protein databases like the RCSB Protein Data Bank. Computational software is then used to perform a docking simulation, which calculates the most likely binding poses of the substrate within the enzyme's active site. mdpi.comijper.org These simulations predict the binding affinity and the specific molecular interactions that stabilize the enzyme-substrate complex.

For H-Gly-Gly-AMC, docking studies would aim to elucidate its orientation within the catalytic pocket of a target protease, such as a dipeptidyl peptidase. The analysis would focus on key interactions, including:

Hydrogen Bonds: The formation of hydrogen bonds between the peptide backbone of H-Gly-Gly-AMC and amino acid residues in the enzyme's active site is a critical factor for stable binding. ijper.org

Hydrophobic Interactions: The methyl group and benzene (B151609) ring of the AMC moiety can form hydrophobic or π-π stacking interactions with nonpolar residues of the enzyme, contributing to binding specificity. ijper.org

Electrostatic Interactions: The terminal amino group of the substrate interacts with charged residues within the active site.

While specific docking studies for H-Gly-Gly-AMC are not extensively detailed in the literature, the methodology is widely applied to understand how similar peptide-based molecules bind to proteases. frontiersin.orgnih.gov For instance, molecular docking of peptide analogs into the active site of dipeptidyl peptidase IV (DPP-IV) has revealed that the inhibitor peptides interact in a manner very similar to known substrates. frontiersin.orgnih.gov Such studies provide a theoretical framework that complements experimental kinetic data, helping to explain why certain enzymes cleave H-Gly-Gly-AMC and guiding the development of novel probes. uni-mainz.de

Broader Academic Applications and Future Research Directions

Contribution of H-Gly-Gly-AMC Research to Understanding Proteolytic Pathways in Biological Systems

H-Gly-Gly-AMC is a fluorogenic peptide substrate composed of two glycine (B1666218) residues linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) group. caymanchem.com Its fundamental application in research lies in its ability to act as a substrate for certain proteases. When an appropriate enzyme cleaves the amide bond between the dipeptide and the AMC fluorophore, the AMC is released, resulting in a measurable increase in fluorescence. caymanchem.com This principle allows for the sensitive detection and quantification of specific enzymatic activity.

The primary contribution of H-Gly-Gly-AMC to the study of proteolytic pathways has been in the characterization of bacterial proteases. medchemexpress.com Research has utilized H-Gly-Gly-AMC to assess the activity of proteases from pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. caymanchem.commedchemexpress.com By providing a simple and effective means to measure the activity of enzymes that recognize and cleave the Gly-Gly motif, this substrate helps researchers understand the functional role of these proteases in bacterial physiology and pathogenesis. While H-Gly-Gly-AMC itself is a relatively simple substrate, its use is part of a broader strategy employing panels of fluorescent peptides to create detailed profiles of protease activity, contributing to a deeper understanding of complex proteolytic networks. caymanchem.com

Role of Dipeptide-AMC Substrates in Exploring Enzyme Specificity and Evolution

Dipeptide-AMC substrates are powerful and widely used tools for investigating the specificity of proteases. plos.org By systematically altering the two amino acid residues (designated P2 and P1, starting from the N-terminus) that are recognized by the enzyme, researchers can map the active site preferences of a given protease. This approach provides critical insights into how enzymes achieve their remarkable specificity.

For instance, studies on dipeptidyl peptidase 4 (DP4) use substrates like Ala-Pro-AMC to confirm the enzyme's strong preference for a proline residue at the P1 position. plos.org The comparative hydrolysis rates of different dipeptide-AMC substrates reveal which amino acids are favored or rejected by the enzyme's binding pocket. plos.org Similarly, the broad specificity of dipeptidyl peptidase I (DPPI, or cathepsin C) has been extensively characterized using a variety of dipeptide-AMC substrates. researchgate.net Such studies have shown that DPPI can hydrolyze many dipeptide sequences but is inhibited by others, such as those containing a proline at the P1' position (the residue following the cleavage site). researchgate.net

Furthermore, these substrates can be used to explore how enzyme function evolves to suit different biological environments. For example, the activity of cathepsin B has been profiled at both acidic (lysosomal) and neutral (cytosolic) pH using different Z-dipeptide-AMC substrates. researchgate.net These experiments demonstrate that the enzyme's substrate preference can change depending on the pH, reflecting its adaptation to function in different cellular compartments. researchgate.net The development of substrates with non-natural amino acids, such as Ala-Hph-AMC, which proved to be a highly efficient substrate for DPPI, further pushes the boundaries of our understanding of enzyme-substrate interactions. researchgate.net

| Substrate | Target Enzyme(s) | Research Finding on Specificity |

| Gly-Phe-AMC | Dipeptidyl Peptidase I (Cathepsin C) | A commonly used substrate to characterize the broad specificity of the enzyme. researchgate.net |

| Ala-Pro-AMC | Dipeptidyl Peptidase 4 (DP4) | Demonstrates the high specificity of DP4 for proline in the P1 position. plos.org |

| Ala-Ala-AMC | Dipeptidyl Peptidase 4 (DP4) | Used as a comparison to Ala-Pro-AMC to quantify the preference for Proline over Alanine at P1. plos.org |

| Ala-Hph-AMC | Dipeptidyl Peptidase I (Cathepsin C) | Introduction of a non-physiological amino acid (Homophenylalanine) resulted in a superior substrate, defining the enzyme's S1 pocket tolerance. researchgate.net |

| Z-Arg-Lys-AMC | Cathepsin B | Selectively monitors cathepsin B activity at neutral pH (7.2), indicating a preference for this substrate in the cytosolic environment. researchgate.net |

| Z-Glu-Lys-AMC | Cathepsin B | Selectively monitors cathepsin B activity at acidic pH (4.6), indicating a preference for this substrate in the lysosomal environment. researchgate.net |

Development of Novel Peptide-AMC Probes Based on H-Gly-Gly-AMC Scaffold

The H-Gly-Gly-AMC structure represents a basic scaffold that can be elaborated upon to create more complex and specific probes for a wider array of enzymes. While H-Gly-Gly-AMC itself has somewhat limited specificity, its dipeptide-fluorophore structure is a foundational template for designing novel research tools. The development of new probes often involves extending the peptide chain or modifying the amino acid sequence to better match the recognition sequence of a target protease.

A clear example of this principle is the development of substrates like H-Gly-Gly-Arg-AMC. medchemexpress.comabmole.com By adding an arginine residue, the substrate becomes a tool suitable for monitoring the activity of enzymes like thrombin, which preferentially cleaves after arginine. medchemexpress.com This demonstrates a key strategy in probe development: incorporating specific amino acid residues to direct the probe to a single, desired enzyme target. Similarly, longer peptides like H-Glu-Gly-Gly-Phe-AMC are synthesized to mimic natural peptide sequences, allowing for the real-time monitoring of other specific proteases. chemimpex.com

The innovation in this field also extends beyond simply changing the peptide sequence. Researchers are exploring:

Non-natural Amino Acids: Incorporating unnatural amino acids can enhance specificity and resistance to degradation. researchgate.net

Alternative Fluorophores: Replacing AMC with other fluorogenic leaving groups, such as 7-amino-4-carbamoylmethylcoumarin (ACC), can offer improved quantum yield and sensitivity, allowing for assays with lower concentrations of enzyme and substrate. nih.gov

The simple Gly-Gly unit can serve as a flexible spacer or a minimal recognition element, making the H-Gly-Gly-AMC scaffold a versatile starting point for chemical synthesis of a diverse library of probes tailored to new enzymatic targets.

| Base Scaffold | Modified Probe | Added/Modified Residue(s) | Target Enzyme | Rationale for Modification |

| Dipeptide-AMC | H-Gly-Gly-Arg-AMC | Arginine (Arg) | Thrombin | Adds a positively charged residue recognized by thrombin, increasing specificity. medchemexpress.com |

| Dipeptide-AMC | H-Glu-Gly-Gly-Phe-AMC | Glutamic acid (Glu), Glycine (Gly), Phenylalanine (Phe) | Various Proteases | Creates a longer peptide to mimic natural substrates for improved kinetic analysis. chemimpex.com |

| Dipeptide-AMC | Ala-Hph-AMC | Homophenylalanine (Hph) | Dipeptidyl Peptidase I | Incorporates a non-natural amino acid to probe the limits of the active site and create a highly efficient substrate. researchgate.net |

| Peptide-AMC | Peptide-ACC | 7-amino-4-carbamoylmethylcoumarin (ACC) | Various Proteases | Replaces the fluorophore to increase quantum yield and assay sensitivity. nih.gov |

Potential for H-Gly-Gly-AMC in Advanced Bioanalytical Methods and Diagnostics Research

The core function of H-Gly-Gly-AMC as a fluorogenic substrate underpins its potential in more advanced bioanalytical methods and as a tool in diagnostics research. Its ability to generate a fluorescent signal upon enzymatic cleavage is the basis for its utility in various assay formats. caymanchem.com

In bioanalytical research, H-Gly-Gly-AMC and similar substrates are workhorses for:

High-Throughput Screening (HTS): The simple, fluorescence-based readout is ideal for HTS campaigns to discover inhibitors of specific proteases. Pharmaceutical research often employs such assays to screen large libraries of chemical compounds for potential drug candidates. chemimpex.com

Enzyme Activity Profiling: As part of a larger panel of substrates, H-Gly-Gly-AMC can help create a "fingerprint" of the proteolytic activity in a complex biological sample, such as a cell lysate or clinical specimen. caymanchem.com

For diagnostics research, the principle is to link the activity of a specific protease to a disease state. While H-Gly-Gly-AMC itself may be too general for a standalone diagnostic, it serves as a model. If a protease that efficiently cleaves the Gly-Gly linkage is identified as a biomarker for a particular disease (e.g., an infectious disease or a type of cancer), then H-Gly-Gly-AMC could become a valuable research tool to develop a diagnostic assay. chemimpex.comchemimpex.com The detection of aberrant protease activity in clinical samples could aid in the early diagnosis or monitoring of disease progression. chemimpex.comchemimpex.com

Challenges and Opportunities in the Academic Study of Dipeptide-AMC Conjugates

The study of dipeptide-AMC conjugates is a mature field, yet it continues to present both challenges and significant opportunities for academic research.

Challenges:

Specificity: A primary challenge for simple dipeptide substrates is the lack of specificity. A sequence like Gly-Gly can be a substrate for multiple proteases, which can complicate the interpretation of results from complex biological samples. medchemexpress.com

In Vivo Instability: Like most peptides, these conjugates can be rapidly degraded by non-target proteases in vivo, limiting their application for live-cell or whole-organism imaging. mdpi.com

Synthesis and Cost: While peptide synthesis is a well-established technology, the creation of large, diverse libraries or the incorporation of complex, non-natural amino acids can be chemically challenging and expensive. nih.gov

Physicochemical Properties: Issues such as poor aqueous solubility can complicate assay development, often requiring the use of co-solvents like DMSO that may interfere with enzyme structure and function. caymanchem.com

Opportunities:

Combinatorial Approaches: The development of methods to synthesize and screen large, positional-scanning libraries of peptide substrates (with AMC or other fluorophores) allows for the rapid and comprehensive profiling of protease specificities, creating a wealth of data to guide further research. nih.gov

Advanced Probes: There is a significant opportunity in designing next-generation probes with enhanced features, such as near-infrared fluorophores for deeper tissue imaging, or modifications that increase stability and cell permeability. mdpi.comdoronscientific.com

Informing Drug Design: The kinetic data and specificity profiles generated using these substrates are invaluable for the rational design of potent and selective enzyme inhibitors for therapeutic use. nih.gov Furthermore, understanding peptide-enzyme recognition is fundamental to the burgeoning field of peptide-drug conjugates (PDCs), which aim to deliver cytotoxic drugs specifically to target cells, such as in cancer therapy. mdpi.comacspubs.org

Systems-Level Understanding: By applying these tools in concert with other 'omics' technologies, researchers have the opportunity to build a more integrated, systems-level understanding of how proteolytic pathways regulate health and contribute to disease.

Q & A

Q. What experimental protocols are recommended for using H-Gly-Gly-AMC in protease activity assays?

H-Gly-Gly-AMC is a fluorogenic substrate widely used to measure protease activity. A standard protocol involves:

- Substrate Preparation : Dissolve H-Gly-Gly-AMC in DMSO (1–10 mM stock) and dilute in assay buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 10–100 μM.

- Enzyme Kinetics : Use continuous fluorescence monitoring (excitation 360–380 nm, emission 440–460 nm) to track AMC release over time. Initial velocity measurements should be normalized to negative controls (enzyme-free reactions).

- Data Normalization : Include blanks (substrate-only) and calibrate using free AMC standards. Refer to established methodologies in Analytical Chemistry for validation .

Q. How can researchers address variability in fluorescence readings when using H-Gly-Gly-AMC?

Common sources of variability include:

- Inner Filter Effects : Correct for absorbance interference at high substrate concentrations using established formulas (e.g., ).

- pH Sensitivity : Ensure buffer consistency, as AMC fluorescence intensity is pH-dependent (optimal at pH > 7.5).

- Temperature Control : Use thermostatted cuvettes to minimize enzyme denaturation and fluorescence drift. Detailed troubleshooting frameworks are outlined in Glycobiology protocols .

Q. What are the limitations of H-Gly-Gly-AMC in studying enzyme inhibition?

- Substrate Specificity : H-Gly-Gly-AMC is selective for glycyl-glycine hydrolases but may cross-react with nonspecific proteases (e.g., trypsin-like enzymes).

- Signal Saturation : High substrate concentrations can lead to signal plateauing, masking true inhibition kinetics. Use lower concentrations (≤ ) for accurate IC₅₀ determinations. Comparative studies with alternative substrates (e.g., H-Ala-AMC) are recommended to validate specificity .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., anomalous KmK_mKm values) be resolved in H-Gly-Gly-AMC-based assays?

Contradictions often arise from:

- Enzyme Purity : Trace contaminants (e.g., endogenous proteases) may skew results. Validate enzyme purity via SDS-PAGE or mass spectrometry.

- Nonlinear Regression Artifacts : Use global fitting algorithms (e.g., GraphPad Prism) to avoid overfitting Michaelis-Menten curves.

- Substrate Batch Variability : Quantify AMC contamination in substrate stocks via HPLC. For methodological rigor, consult Reviews in Analytical Chemistry on statistical validation .

Q. What strategies optimize H-Gly-Gly-AMC for high-throughput screening (HTS) of protease inhibitors?

- Miniaturization : Adapt assays to 384-well plates with automated liquid handling.

- Quench Protocols : Use acid (e.g., acetic acid) or inhibitor cocktails to stop reactions at fixed timepoints.

- Z’-Factor Validation : Ensure Z’ > 0.5 for robust signal-to-noise ratios. Case studies in Molecular & Cellular Proteomics highlight integration with LC-MS for hit confirmation .

Q. How can H-Gly-Gly-AMC be integrated with orthogonal methods to study protease mechanism of action (MOA)?

- FRET-Based Cross-Validation : Pair with quenched fluorescent substrates (e.g., Dabcyl-Edans) to confirm cleavage sites.

- Crystallography : Co-crystallize protease-H-Gly-Gly-AMC complexes to resolve binding modes.

- Computational Docking : Use tools like AutoDock Vina to simulate substrate-enzyme interactions. Multidisciplinary approaches are detailed in Medicinal Chemistry Communications .

Methodological and Analytical Guidance

Q. What statistical frameworks are critical for analyzing H-Gly-Gly-AMC-derived data?

- Error Propagation : Account for pipetting errors and fluorescence variability using Monte Carlo simulations.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.

- Replicates : Use ≥3 technical replicates and independent biological repeats. Refer to Reviews in Analytical Chemistry for best practices in data reporting .

Q. How should researchers document raw and processed data for reproducibility?

- Raw Data : Deposit fluorescence time courses and instrument metadata in public repositories (e.g., Zenodo).

- Processed Data : Include normalized velocity plots and kinetic parameters (, ) in main figures, with raw datasets in appendices .

- MIAME Compliance : Adhere to minimum information standards for enzyme assays .

Ethical and Citation Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。